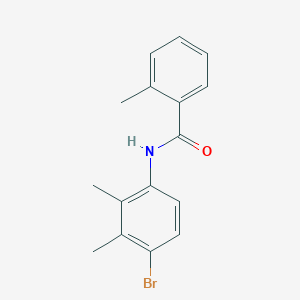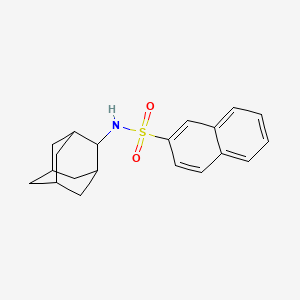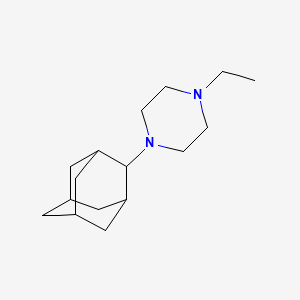
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research. DPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. It has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may help to reduce the risk of various diseases. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the growth of various cancer cells and has potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea also has some limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood, which may limit its potential applications in some areas of research.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One area of interest is the development of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea to gain a better understanding of its biological effects. Additionally, further research is needed to determine the safety and efficacy of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in humans.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with carbon disulfide to form 2,5-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with pyridine to form N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. The overall synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-12(19-2)11(9-10)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNKWCTYLVQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)



![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)



